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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B168584

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
(E)-m-nitrocinnamate, a valuable intermediate in organic synthesis. The document details the
characteristic Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and
Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their
acquisition. This guide is intended to serve as a key resource for researchers in academia and
industry, particularly those involved in drug discovery and development, materials science, and
synthetic chemistry.

Introduction

Methyl (E)-m-nitrocinnamate (C10HoNOa4, Molar Mass: 207.18 g/mol ) is an unsaturated ester
containing a nitro group in the meta position of the phenyl ring. The presence of the conjugated
system, including the aromatic ring, the carbon-carbon double bond, and the carbonyl group,
along with the electron-withdrawing nitro group, gives rise to a distinct spectroscopic signature.
Accurate interpretation of its FTIR, NMR, and UV-Vis spectra is crucial for its identification,
purity assessment, and the prediction of its chemical behavior.

Spectroscopic Data

The following sections present the key spectroscopic data for Methyl (E)-m-nitrocinnamate in
a structured format to facilitate easy reference and comparison.
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Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Methyl (E)-m-nitrocinnamate reveals the presence of its key functional
groups. The characteristic absorption bands are summarized in the table below.

Wavenumber (cm—?) Intensity Assignment

~3100 Medium Aromatic C-H Stretch
~1720 Strong C=0 Stretch (Ester)
~1640 Medium C=C stretch (Alkenyl)
~1530 Strong Asymmetric NO2 Stretch
~1350 Strong Symmetric NO2 Stretch
~1200-1000 Strong C-O Stretch (Ester)

~980 Strong =C-H Bend (trans-alkene)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra provide detailed information about the carbon-hydrogen
framework of the molecule. The data presented here is based on typical values for similar
structures and may vary slightly depending on the solvent and experimental conditions.

2.2.1. *H NMR Spectroscopy

Solvent: CDCIs, Reference: TMS (0 ppm)
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Chemical Shift o . el .
Multiplicity Integration Constant (J, Assignment

(3, ppm) Hz)

~8.40 S 1H - H-2'

~8.20 d 1H ~8.0 H-4' or H-6'

~7.80 d 1H ~8.0 H-6' or H-4'

~7.65 d 1H 16.0 H-a

~7.50 t 1H ~8.0 H-5'

~6.50 d 1H 16.0 H-B

~3.80 S 3H - -OCHs
2.2.2.13C NMR Spectroscopy
Solvent: CDCls, Reference: TMS (0 ppm)

Chemical Shift (6, ppm) Assignment

~166 C=0 (Ester)

~148 C-3' (C-NO2)

~142 C-a

~136 C-1

~130 Aromatic C-H

~125 Aromatic C-H

~123 Aromatic C-H

~121 C-B

~52 -OCHs

Ultraviolet-Visible (UV-Vis) Spectroscopy
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The UV-Vis spectrum of Methyl (E)-m-nitrocinnamate is characterized by strong absorption in
the ultraviolet region, arising from 11— 11* electronic transitions within the extended conjugated

system.
Molar Absorptivity (g,
Solvent Amax (nm) T 1
‘mol~*-cm~
Methanol ~265, ~310 Data not readily available
Ethanol ~268, ~312 Data not readily available

The position of the absorption maximum can be influenced by the solvent polarity. In polar
solvents like methanol and ethanol, the compound exhibits characteristic absorption bands.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated
triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

e Solid Sample (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with
spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle
until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

o Solid Sample (ATR): A small amount of the solid sample is placed directly onto the diamond
or germanium crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is
applied to ensure good contact between the sample and the crystal.

Data Acquisition:
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e Abackground spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded.

e The sample is placed in the infrared beam path.
e The spectrum is recorded, typically in the range of 4000-400 cm™—1.

o The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300, 400,
or 500 MHz).

Sample Preparation:

o Approximately 5-10 mg of the sample is accurately weighed and dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if
the solvent does not contain an internal reference.

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:

e IH NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse
experiment is typically used. Key parameters to consider include the number of scans,
relaxation delay, and acquisition time.

e 13C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse
sequence is commonly used to obtain a spectrum with singlets for each unique carbon atom.
A larger number of scans is usually required due to the lower natural abundance of 13C.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation:

o A stock solution of the sample is prepared by dissolving a known mass of the compound in a
spectroscopic grade solvent (e.g., methanol, ethanol) to a known volume.

e The stock solution is then diluted to a concentration that gives an absorbance reading in the
optimal range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.

o Both cuvettes are filled with the solvent to be used as the blank. A baseline is recorded
across the desired wavelength range (e.g., 200-400 nm).

e The sample cuvette is emptied, rinsed, and filled with the sample solution.
e The absorbance spectrum of the sample is recorded.
e The wavelength of maximum absorbance (Amax) is determined from the spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of an
organic compound and the logical relationships between the different spectroscopic
techniques.
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A general workflow for the spectroscopic analysis of an organic compound.
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Identifies:
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(*H & 13C) (Methyl (E)-m-nitrocinnamate)
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UV-Vis Spectroscopy
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Logical relationship between spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for
the identification and characterization of Methyl (E)-m-nitrocinnamate. The synergistic use of
FTIR, NMR, and UV-Vis spectroscopy allows for a comprehensive understanding of its
molecular structure, which is essential for its application in research and development. This
document serves as a valuable resource for scientists, enabling them to confidently utilize this
compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl (E)-m-nitrocinnamate:
An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168584+#spectroscopic-data-of-methyl-e-m-
nitrocinnamate-ftir-nmr-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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